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Compound of Interest

Compound Name: Crotyl mercaptan

Cat. No.: B15372487

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Crotyl Mercaptan, identified by
CAS number 5954-72-3. The document details its chemical identity, physicochemical
properties, spectroscopic data, synthesis protocols, and known biological significance, with a
focus on its relevance to research and development.

Chemical Identification and Isomerism

Crotyl mercaptan, systematically named 2-Butene-1-thiol, is an unsaturated aliphatic thiol.
The presence of a carbon-carbon double bond results in geometric isomerism, leading to two
stereoisomers: (E)-2-butene-1-thiol (trans) and (Z)-2-butene-1-thiol (cis).

The CAS number 5954-72-3 is often used to refer to the unspecified stereoisomer or a mixture.
However, the (E)-isomer, with CAS number 58688-79-2, is the more commonly studied and
commercially available form[1][2]. The IUPAC name for this specific isomer is (E)-but-2-ene-1-
thiol[1].

Table 1: Chemical Identifiers
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Identifier Value Source(s)
Systematic Name 2-Butene-1-thiol [2]
Common Name Crotyl Mercaptan [2]

5954-72-3 (unspecified
CAS Number ) [2]
stereochemistry)

CAS Number (E-isomer) 58688-79-2 [1]
Molecular Formula CaHsS [1]

_ PSKWBKFCLVNPMT-
InChiKey (E-isomer) [1][2]

NSCUHMNNSA-N

Physicochemical and Spectroscopic Data

Crotyl mercaptan is a volatile, colorless to pale yellow liquid known for its potent, skunky odor.
It is a key component of the defensive spray of skunks (Mephitis mephitis)[1]. Thiols generally
exhibit lower boiling points and are less soluble in water compared to their alcohol analogues
due to weaker hydrogen bonding[3][4].

Table 2: Physicochemical Properties
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Property Value Source(s)
Molecular Weight 88.17 g/mol [1]

Boiling Point 101.3 °C (at 760 mmHg)

Density 0.862 g/cm?

Flash Point 349°C

Vapor Pressure 40.9 £ 0.2 mmHg (at 25 °C) [3]

logP (o/w) 1.49 [1]

N Slightly soluble in Chloroform
Solubility [31[4]
and Methanol.

] 704 (Standard non-polar
Kovats Retention Index [1]
column)

Spectroscopic Analysis

Detailed experimental spectra for crotyl mercaptan are not widely published. The following
data is based on predictions and analysis of structurally similar compounds.

e 1H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals
for the methyl, vinylic, and allylic methylene protons. The coupling constants between the
vinylic protons are critical for distinguishing between the E and Z isomers.

o -CHs (Methyl) group: A doublet expected around & 1.7 ppm.
o -CHz2-SH (Allylic methylene) group: A doublet expected around & 3.2 ppm.
o -CH=CH- (Vinylic) protons: Two multiplets expected in the range of 4 5.5-5.8 ppm.

o -SH (Thiol) proton: A triplet (due to coupling with the adjacent CHz2) expected around 6 1.3-
1.6 ppm, though this signal can be broad and its position is concentration-dependent.

e 13C NMR Spectroscopy: The carbon spectrum will feature four distinct signals corresponding
to the different carbon environments.
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o -CHs carbon: Expected around & 17-18 ppm.
o -CHz2-SH carbon: Expected around & 35-40 ppm.

o -CH=CH- carbons: Expected in the alkene region, around & 125-135 ppm|[5].

e Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional
groups present.

o S-H stretch: A characteristic weak absorption band is expected around 2550-2600 cm~—1.
o C=C stretch: A medium absorption is expected around 1660-1675 cm~1.

o =C-H stretch (vinylic): A stretch is expected just above 3000 cm~1, typically 3010-3040
cm™i.

o C-H stretch (aliphatic): Stretches are expected just below 3000 cm~1, typically 2850-2975
cm™i.

o =C-H bend (trans): A strong out-of-plane bend is characteristic for the E (trans) isomer,
expected around 960-980 cm~1[6].

e Mass Spectrometry (MS): Electron ionization mass spectrometry would be expected to show
a molecular ion peak ([M]*) at m/z = 88.

o Molecular lon: [C4HsS]* at m/z = 88.

o Key Fragments: Common fragmentation pathways for allylic compounds include the loss
of the functional group or cleavage to form a stable allyl cation. Expected fragments
include [M-SH]* at m/z = 55 (loss of the thiol group) and the allyl cation [CsHs]* at m/z =
41, which is often a base peak for such structures[7].

Experimental Protocols: Synthesis

A common and reliable method for the stereoselective synthesis of (E)-2-butene-1-thiol is via
the reaction of a trans-crotyl halide with thiourea to form an isothiuronium salt, followed by
basic hydrolysis[Z2].
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Synthesis of (E)-2-Butene-1-thiol from Crotyl Bromide

This two-step protocol details the laboratory-scale synthesis.

Step 1: Formation of the S-Crotylisothiuronium Salt

Apparatus Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a
magnetic stirrer.

Reagents: Add thiourea (7.6 g, 0.1 mol) and 100 mL of 95% ethanol to the flask.

Reaction Initiation: Stir the mixture until the thiourea is mostly dissolved. Add (E)-crotyl
bromide (13.5 g, 0.1 mol) to the solution.

Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress
can be monitored by TLC. During this time, the S-crotylisothiuronium bromide will precipitate
as a white solid.

Isolation: After the reaction is complete, cool the mixture in an ice bath to maximize
precipitation. Collect the white crystalline product by vacuum filtration and wash with a small
amount of cold diethyl ether. Dry the product under vacuum.

Step 2: Hydrolysis to (E)-2-Butene-1-thiol

Apparatus Setup: Equip a 500 mL three-necked flask with a mechanical stirrer, a dropping
funnel, and a distillation head connected to a condenser.

Reagents: Add the S-crotylisothiuronium bromide salt from Step 1 to the flask. Add a solution
of sodium hydroxide (12 g, 0.3 mol) in 150 mL of water.

Hydrolysis and Distillation: Heat the mixture gently with stirring. The thiol product will form
and co-distill with water. Continue the distillation until no more oily thiol droplets are observed
in the distillate.

Workup: Collect the distillate in a separatory funnel. The crotyl mercaptan will form an
organic layer. Separate the layers.
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 Purification: Wash the organic layer with a small amount of brine, dry over anhydrous sodium

sulfate (NazS0Oa), and filter. The product can be further purified by fractional distillation under

reduced pressure.

Step 1: Isothiuronium Salt Formation

Synthesis Workflow of (E)-2-Butene-1-thiol
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Caption: Synthesis workflow for (E)-2-Butene-1-thiol via the thiourea method.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways modulated by crotyl mercaptan are limited,
its biological activity can be inferred from the well-established chemistry of thiols and the known
toxicity of related mercaptans.

General Thiol Toxicity

Mercaptans can exert toxicity through several mechanisms. One of the most cited is the
inhibition of cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain,
which disrupts cellular respiration and ATP production. This mechanism has been
demonstrated for simpler thiols like methyl mercaptan. High concentrations of various thiols can
lead to respiratory irritation, central nervous system depression, and even death by respiratory
paralysis[7]. The toxicity is often associated with the redox cycling between the thiol (-SH) and
its corresponding disulfide (-S-S-), a process that can generate reactive oxygen species (ROS)
and induce oxidative stress[4].

Role in Redox Signaling

Beyond toxicity, the thiol functional group is a critical player in cellular redox signaling. The
cysteine residues in proteins act as "redox switches," where the oxidation state of the thiol
group (thiol, disulfide, sulfenic acid, etc.) modulates protein function and downstream signaling
cascades.

Thiol compounds can influence these pathways by:

 Altering the Cellular Redox State: Introducing exogenous thiols can shift the cellular redox
balance, potentially activating stress-response pathways.

o S-Thiolation: Crotyl mercaptan could potentially react with protein disulfides or oxidized
cysteine residues, leading to the formation of a mixed disulfide (protein-S-S-crotyl). This
modification can alter the protein's activity.
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« Interaction with Reactive Species: Thiols can react with ROS and reactive nitrogen species
(RNS), which are themselves important signaling molecules. This can modulate pathways
sensitive to oxidative stress, such as the Nrf2/Keapl pathway or hypoxia-inducible factor
(HIF) pathways. Recent studies have shown that thiol-induced reductive stress can activate
the hypoxia response pathway.

Given its structure as an unsaturated thiol, crotyl mercaptan's reactivity could be relevant for
drug development, particularly in areas where modulating redox signaling is a therapeutic goal
(e.g., inflammation, cancer, neurodegenerative diseases). However, its potential for toxicity

must be carefully considered.
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Potential Role of Thiols in Redox Signaling
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Caption: A generalized diagram of thiol involvement in cellular redox signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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